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Compound of Interest

Compound Name: (R)-BAY1238097

Cat. No.: B8081516 Get Quote

(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and

Extra-Terminal (BET) family of proteins. This document provides a comprehensive technical

guide on its structural characteristics, chemical properties, mechanism of action, and key

experimental data for researchers, scientists, and drug development professionals.

Structural and Chemical Properties
(R)-BAY1238097 is a synthetic organic compound with a complex heterocyclic structure. Its

key identifiers and physicochemical properties are summarized in the table below.
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Property Value Reference(s)

IUPAC Name

(4S)-7,8-dimethoxy-N,4-

dimethyl-1-[4-(4-

methylpiperazin-1-

yl)phenyl]-4,5-dihydro-1H-1,5-

benzodiazepine-3-

carboxamide

[1]

Chemical Formula C₂₅H₃₃N₅O₃ [2][3][4]

Molecular Weight 451.56 g/mol [2][3][4]

SMILES String

O=C(N1N=C(C2=CC=C(N3CC

N(C)CC3)C=C2)C4=CC(OC)=

C(OC)C=C4C[C@@H]1C)NC

[2][5]

CAS Number
1564268-08-1 (for

BAY1238097)
[2][5]

(R)-Isomer CAS Number 1564269-85-7 [3][4]

Synonyms BAY-1238097, BAY 1238097 [2]

Mechanism of Action: BET Inhibition
(R)-BAY1238097 functions as a competitive inhibitor of the BET family of proteins, which

includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[6][7] These proteins are epigenetic

"readers" that recognize and bind to acetylated lysine residues on histone tails and other

proteins.[8] This interaction is crucial for the recruitment of transcriptional machinery to specific

gene promoters and enhancers, thereby activating gene expression.

By binding to the acetyl-lysine recognition pockets of BET bromodomains, (R)-BAY1238097
displaces them from chromatin.[7] This prevents the assembly of transcriptional complexes and

leads to the downregulation of key oncogenes, most notably MYC.[3] The subsequent

suppression of MYC and its downstream targets induces cell cycle arrest and apoptosis in

various cancer cells.[7]
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Mechanism of Action of (R)-BAY1238097

Affected Signaling Pathways
Preclinical studies have shown that (R)-BAY1238097 impacts several critical signaling

pathways implicated in cancer cell proliferation and survival.

MYC and E2F1 Signaling
A primary consequence of BET inhibition by (R)-BAY1238097 is the profound suppression of

MYC gene expression. MYC is a master transcriptional regulator that drives cell growth and

proliferation. E2F1, another key transcription factor, is also regulated by BET proteins and is

involved in cell cycle progression. The inhibition of these pathways is a central component of

the anti-cancer activity of (R)-BAY1238097.
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Impact on MYC and E2F1 Signaling

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 15 Tech Support

https://www.benchchem.com/product/b8081516?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8081516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NF-κB, TLR, and JAK/STAT Signaling
Gene expression profiling has revealed that (R)-BAY1238097 also modulates the NF-κB

(Nuclear Factor kappa-light-chain-enhancer of activated B cells), Toll-like receptor (TLR), and

Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways.

These pathways are crucial for inflammatory responses and immune signaling, and their

dysregulation is a hallmark of many cancers, particularly hematological malignancies.
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Modulation of Inflammatory Signaling Pathways

Quantitative Data
The inhibitory activity of BAY1238097 has been quantified in various biochemical and cellular

assays.

Assay Type Target IC₅₀ Value Reference(s)

TR-FRET BET BRD4 (BD1) < 100 nM [3]

NanoBRET BRD4 63 nM [3]

NanoBRET BRD3 609 nM [3]

NanoBRET BRD2 2430 nM [3]

Cell Proliferation Lymphoma Lines 70 - 208 nM (median) [5]

Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of

research findings.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of (R)-BAY1238097 to BET bromodomains.

Principle: A terbium-labeled donor molecule (e.g., anti-GST antibody bound to a GST-tagged

bromodomain) and a dye-labeled acceptor (e.g., a fluorescently tagged histone peptide) are

used. When in close proximity due to binding, energy transfer occurs from the donor to the

acceptor upon excitation. An inhibitor will disrupt this interaction, leading to a decrease in the

FRET signal.

General Protocol:

Dilute a GST-tagged BRD4 bromodomain 1 (BD1) and a biotinylated histone H4-derived

acetylated peptide in assay buffer.
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Add a terbium-labeled anti-GST antibody (donor) and a streptavidin-conjugated dye

(acceptor).

Dispense the mixture into a 384-well plate.

Add serial dilutions of (R)-BAY1238097.

Incubate at room temperature for a specified time (e.g., 60 minutes).

Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-

FRET-compatible plate reader.

Calculate the ratio of acceptor to donor fluorescence to determine the IC₅₀ value.
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TR-FRET Assay Workflow

NanoBRET™ Target Engagement Assay
This assay measures the engagement of (R)-BAY1238097 with its target protein in living cells.
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Principle: A NanoLuc® luciferase is fused to the target protein (e.g., BRD4), and a cell-

permeable fluorescent tracer that binds to the same target is added. In the absence of an

inhibitor, energy is transferred from the luciferase to the tracer, generating a BRET signal. A

competing compound will displace the tracer, reducing the BRET signal.

General Protocol:

Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-BRD fusion protein.

Plate the transfected cells in a 96-well plate.

Add the NanoBRET™ tracer and serial dilutions of (R)-BAY1238097.

Incubate the plate at 37°C in a CO₂ incubator for a defined period (e.g., 2 hours).

Add the Nano-Glo® substrate and a cell-impermeable luciferase inhibitor (to block

extracellular signal).

Measure the donor and acceptor luminescence using a BRET-compatible plate reader.

Calculate the BRET ratio to determine target engagement.
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NanoBRET Assay Workflow

Chromatin Immunoprecipitation (ChIP)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 15 Tech Support

https://www.benchchem.com/product/b8081516?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8081516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ChIP is used to determine if (R)-BAY1238097 prevents the binding of BET proteins to specific

DNA regions, such as the MYC promoter.

Principle: Cells are treated with the inhibitor, and then proteins are cross-linked to DNA. The

chromatin is sheared, and an antibody specific to the protein of interest (e.g., BRD4) is used

to immunoprecipitate the protein-DNA complexes. The DNA is then purified and analyzed by

qPCR or sequencing to quantify the amount of target DNA that was bound.

General Protocol:

Treat cells (e.g., MOLM-13) with (R)-BAY1238097 or vehicle control.

Cross-link proteins to DNA using formaldehyde.

Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

Incubate the sheared chromatin with an antibody against the target protein (e.g., anti-

BRD4).

Add protein A/G beads to pull down the antibody-protein-DNA complexes.

Wash the beads to remove non-specific binding.

Elute the complexes and reverse the cross-links.

Purify the DNA.

Perform qPCR using primers specific for the MYC promoter region to quantify the amount

of precipitated DNA.
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ChIP Assay Workflow

In Vivo Xenograft Studies
The anti-tumor efficacy of (R)-BAY1238097 has been evaluated in animal models of

hematological malignancies.
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Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are

established, the mice are treated with the drug, and tumor growth is monitored over time.

Lymphoma Model Protocol:

Implant diffuse large B-cell lymphoma (DLBCL) cells subcutaneously into immunodeficient

mice.

Monitor tumor growth until tumors reach a specified volume.

Randomize mice into treatment and control groups.

Administer (R)-BAY1238097 orally at a specified dose and schedule (e.g., daily).

Measure tumor volume regularly using calipers.

Monitor animal body weight and general health as a measure of toxicity.

At the end of the study, calculate the tumor growth inhibition (TGI) or T/C ratio

(treatment/control).

Acute Myeloid Leukemia (AML) Model Protocol:

Inject human AML cell lines (e.g., MOLM-13, THP-1) intravenously into immunodeficient

mice.

Administer (R)-BAY1238097 orally at a specified dose and schedule (e.g., 15 mg/kg daily).

[5]

Monitor animal survival and signs of disease progression.

At the end of the study, assess tumor burden in relevant organs (e.g., bone marrow,

spleen).

Clinical Development
A first-in-human Phase I clinical trial of BAY1238097 was initiated in patients with advanced

malignancies.[9] The study utilized a dose-escalation design with oral administration.[9]
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However, the trial was terminated early due to the occurrence of dose-limiting toxicities at

exposures below the predicted therapeutic range.[9]

Conclusion
(R)-BAY1238097 is a well-characterized, potent, and selective inhibitor of the BET family of

bromodomains. Its mechanism of action, involving the displacement of BET proteins from

chromatin and subsequent downregulation of oncogenic transcription factors like MYC, is well-

established. Preclinical studies have demonstrated its anti-proliferative and anti-tumor activity

in various cancer models, particularly those of hematological origin. While clinical development

has faced challenges, the extensive preclinical data and detailed understanding of its molecular

interactions make (R)-BAY1238097 a valuable tool for further research into the role of BET

proteins in cancer and other diseases.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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